Product packaging for 4-(Morpholin-4-yl)benzamide(Cat. No.:)

4-(Morpholin-4-yl)benzamide

Cat. No.: B1322310
M. Wt: 206.24 g/mol
InChI Key: SZGNKGORTYXIHR-UHFFFAOYSA-N
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Description

Contextualization of 4-(Morpholin-4-yl)benzamide as a Benzamide (B126) Derivative

This compound is a distinct organic compound that belongs to the broader class of benzamides. ontosight.ai The core of its structure is the benzamide group, which consists of a benzene (B151609) ring linked to a carboxamide functional group. What distinguishes this particular molecule is the presence of a morpholine (B109124) ring attached to the 4-position of the phenyl group. ontosight.ai This structural arrangement imparts specific chemical properties that have made it and its derivatives subjects of interest in medicinal chemistry and materials science. researchgate.net

The morpholine moiety is a heterocyclic compound featuring both amine and ether functional groups. Its inclusion in drug candidates is often intended to improve physicochemical properties such as solubility. Benzamide derivatives, as a class, are recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The study of this compound and its analogues helps researchers understand how specific structural modifications influence the biological and chemical behavior of the benzamide scaffold. nih.govtandfonline.com

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
IUPAC Name This compound
CAS Number 183557-77-9

| Class | Benzamide |

This table summarizes key chemical properties of this compound. ontosight.ai

Significance of the Compound as a Research Probe in Chemical Biology

In the field of chemical biology, a research probe is a small molecule used to study and manipulate biological systems, such as by inhibiting a specific enzyme or binding to a receptor to elucidate its function. nih.govnih.govucl.ac.uk The this compound scaffold is significant in this context as it serves as a foundational structure, or fragment, for the design of more complex and targeted research probes. nih.gov

One prominent area of research where the benzamide moiety is crucial is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in certain cancer therapies. nih.gov The benzamide group is a common structural feature in many PARP inhibitors as it mimics the nicotinamide (B372718) portion of the enzyme's natural substrate, NAD+. nih.govresearchgate.net Consequently, compounds like this compound can serve as starting points or reference compounds in the synthesis and evaluation of novel PARP inhibitors. nih.gov

Furthermore, the morpholine ring itself is a valuable component in the design of chemical probes. For instance, in the development of inhibitors for bromodomains—proteins that recognize acetylated lysine (B10760008) residues on histones and other proteins—the incorporation of a morpholine group has been shown to influence potency and selectivity. nih.govacs.org In the optimization of a chemical probe for the CBP/p300 bromodomains, a morpholine-containing analogue demonstrated improved binding affinity. acs.org While the final probe may be a more complex molecule, the study of simpler structures containing these key functional groups is essential for understanding the structure-activity relationships that guide the design of potent and selective tools for biological research.

Table 2: Research Applications of Benzamide and Morpholine Scaffolds

Scaffold/Derivative Class Biological Target/Application Research Context
Benzamide Derivatives Poly(ADP-ribose) Polymerase (PARP) The benzamide moiety is a key pharmacophore in many PARP inhibitors, which are investigated for their role in cancer therapy by inducing synthetic lethality in cells with deficient DNA repair mechanisms. nih.govresearchgate.netnih.gov
Benzimidazole-carboxamides PARP-1 and PARP-2 Derivatives have shown potent inhibition of PARP enzymes and cytotoxicity against certain cancer cell lines. nih.gov
Morpholine-containing Isoxazoles CBP/p300 Bromodomains Used in the development of selective chemical probes to study the function of these epigenetic reader proteins. The morpholine group can enhance binding potency and selectivity. acs.orgsemanticscholar.org

| 4-(Morpholin-4-yl)-N'-(arylidene)benzohydrazides | Mycobacterium tuberculosis | Synthesized and evaluated for antimycobacterial activity, highlighting the role of the morpholine ring in antimicrobial drug design. nih.gov |

This table provides examples of how the benzamide and morpholine structural motifs, present in this compound, are utilized in the development of chemical probes and other research compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B1322310 4-(Morpholin-4-yl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-morpholin-4-ylbenzamide

InChI

InChI=1S/C11H14N2O2/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13/h1-4H,5-8H2,(H2,12,14)

InChI Key

SZGNKGORTYXIHR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Morpholin 4 Yl Benzamide and Analogues

Established Synthetic Pathways to 4-(Morpholin-4-yl)benzamide

The construction of the this compound core is most commonly achieved through classical amidation reactions, which form the central amide bond. These methods typically involve the coupling of a morpholine-substituted aromatic component with an amine, or a morpholine (B109124) amine with a benzoyl derivative.

Amidation Reactions Involving Morpholine and Substituted Benzamide (B126) Precursors

The most direct method for synthesizing this compound and its derivatives is the amidation reaction between a suitably activated benzoic acid derivative and an amine. A key intermediate in many of these syntheses is 4-(morpholin-4-yl)benzoyl chloride. This precursor can be prepared from 4-(morpholin-4-yl)benzoic acid by treating it with thionyl chloride. researchgate.net The subsequent reaction of this acid chloride with an appropriate amine yields the desired benzamide.

In a common variation for creating analogues, a morpholine-containing amine is coupled with a substituted benzoyl chloride. For instance, a series of novel fluorinated morpholine-containing benzamide derivatives were synthesized by reacting 2-fluoro-4-morpholinobenzenamine with various substituted benzoyl chlorides in toluene (B28343) at reflux temperature. tandfonline.comtandfonline.com This approach allows for the systematic modification of the benzamide portion of the molecule.

Table 1: Examples of Amidation Reactions for Benzamide Synthesis

Amine Precursor Acyl Precursor Product Class Reference
2-fluoro-4-morpholinobenzenamine Substituted benzoyl chlorides N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamides tandfonline.com, tandfonline.com
7-Amino-3,4-dihydroquinolin-1(2H)-yl)(morpholino)methanone 3-Fluoro-5-(trifluoromethyl)benzoyl chloride 3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide mdpi.com

Alternative Synthetic Routes to Morpholine-Containing Benzamides

Alternative strategies provide access to the morpholine-containing benzamide scaffold by constructing the key structural motifs in a different order. One notable method begins with the reaction of morpholine and 4-chloro-benzonitrile, which yields 4-(morpholine-4-yl)benzonitrile. researchgate.net This intermediate can then be hydrolyzed with sodium hydroxide (B78521) to produce 4-(morpholin-4-yl)benzoic acid, a direct precursor to the activated benzoyl chloride needed for amidation. researchgate.net

Another innovative approach involves the ring-opening of a heterocyclic compound. For example, N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide can be synthesized by the alkylation of morpholine with 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole at elevated temperatures. google.com This reaction, catalyzed by proton acids, opens the oxazole (B20620) ring to form the final benzamide product. google.com

A multi-step synthesis for complex analogues, such as N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, starts from commercially available 4,7-dichloroquinoline. mdpi.compreprints.org The sequence involves N-oxidation, followed by a C2-amidation reaction and finally a C4 nucleophilic aromatic substitution (SNAr) with morpholine to install the heterocyclic amine. mdpi.compreprints.orgresearchgate.net

Strategies for Derivatization and Analogue Synthesis

The this compound scaffold is a versatile template for chemical modification. Strategies for derivatization are key to developing libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. These strategies focus on three main areas: modifying the aromatic ring, altering the morpholine moiety, and replacing the morpholine with other heterocycles.

Diversification of Substituents on the Aromatic Ring

A primary strategy for creating analogues is to introduce a variety of substituents onto the benzamide's aromatic ring. This is often achieved by using a range of substituted benzoyl chlorides or benzoic acids in the final coupling step. Research has shown the successful synthesis of N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide analogues bearing different fluorine and trifluoromethyl groups on the benzamide ring. mdpi.com These modifications are known to favorably influence biological activity. mdpi.com

Similarly, coupling 2-fluoro-4-morpholinobenzenamine with a library of different substituted benzoyl chlorides has been used to generate a series of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives. tandfonline.comresearchgate.net This highlights the modularity of the synthetic approach, allowing for systematic exploration of the chemical space around the benzamide core. tandfonline.com An example of a chlorinated analogue is 4-chloro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide, which features a chlorinated aromatic ring. evitachem.com

Modifications of the Morpholine Moiety

Altering the morpholine ring itself or its connection to the benzamide core provides another avenue for analogue synthesis. One approach is to replace the oxygen atom in the morpholine ring with another heteroatom, such as sulfur, to create thiomorpholine (B91149) analogues. vulcanchem.com The incorporation of thiomorpholine can adjust the compound's pharmacokinetic properties. vulcanchem.com

Another modification involves changing the linker or functional group attached to the morpholine nitrogen. For instance, the synthesis of N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide introduces a thiourea (B124793) linkage instead of a standard amide bond. researchgate.net More complex modifications can be seen in GlyT1 inhibitors derived from N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides, where the morpholine is part of a larger, more complex substituent attached to the benzamide nitrogen. nih.gov The creation of morpholine sulfonyl groups is another reported derivatization. smolecule.com

Table 2: Examples of Morpholine Moiety Modifications

Modification Type Example Compound Class Key Feature Reference
Heteroatom Substitution Thiomorpholine analogues Replacement of morpholine oxygen with sulfur vulcanchem.com
Linker Modification N-[(Morpholin-4-yl)carbonothioyl]benzamides Thiourea linkage instead of amide researchgate.net
Complex Substituent N-((4-(morpholine-4-carbonyl)piperidin-4-yl)methyl)benzamides Morpholine-carbonyl attached to a piperidine (B6355638) scaffold nih.gov

Exploration of Other Heterocyclic Amine Analogues

Replacing the morpholine ring with other heterocyclic amines is a common strategy to explore new chemical space and modulate biological activity. Research has been conducted on synthesizing benzamide-based 5-aminopyrazoles and their subsequent conversion into fused heterocyclic systems like pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines. acs.org This approach demonstrates the utility of using different nitrogen-containing heterocycles as morpholine bioisosteres. acs.org

In the synthesis of various derivatives, amines such as isopropyl amine, sodium azide, and piperazine (B1678402) have been used as alternatives to morpholine, showcasing the broad potential for analogue creation. researchgate.net The use of piperidine-containing structures is also a well-documented strategy for generating analogues of morpholine-containing compounds. nih.gov These modifications allow for fine-tuning of properties such as basicity, solubility, and hydrogen bonding capacity, which are critical for biological interactions.

Combinatorial Chemistry Approaches in Library Generation

Combinatorial chemistry is a powerful strategy for rapidly synthesizing large collections of diverse, yet structurally related, compounds known as libraries. This approach is instrumental in drug discovery for identifying novel lead compounds. walisongo.ac.idontosight.ai The generation of libraries based on the this compound scaffold involves systematically varying different parts of the molecule to explore the structure-activity relationships (SAR).

High-throughput synthesis techniques are central to combinatorial chemistry, enabling the parallel production of numerous compounds. novalix.com These methods often employ solid-phase synthesis, where molecules are built upon a resin support, or solution-phase synthesis in multi-well plates. walisongo.ac.idscripps.edu The objective is to create focused libraries, typically containing 20 to 50 molecules, that can be quickly tested to confirm or disqualify new chemical series. novalix.com This accelerated process significantly speeds up the Design-Make-Test-Analysis (DMTA) cycle in medicinal chemistry. novalix.com

A prominent application of this strategy was in the discovery of filovirus entry inhibitors. Researchers screened a library of 10,000 compounds and identified a set of substituted 4-(aminomethyl)benzamides as potent inhibitors of both Ebola and Marburg viruses. nih.gov Following this initial hit, a focused library of analogues was synthesized to conduct detailed SAR studies. The general synthetic route involved coupling various substituted anilines with 4-(aminomethyl)benzoyl chlorides, which were prepared from benzoic acid esters and cyclic amines like morpholine. nih.gov This allowed for the creation of a wide array of structures, including conformationally restrained indoline (B122111) derivatives. nih.gov

The research findings highlighted several compounds (20, 23, 32, 33, and 35) as superior inhibitors of both Ebola and Marburg viruses. nih.gov The systematic structural modifications across the library were crucial for identifying these potent candidates.

Table 1: Library of 4-(Aminomethyl)benzamide Analogues as Filovirus Entry Inhibitors. nih.gov

This table is based on data from research on filovirus entry inhibitors and showcases a selection of compounds from the synthesized library.

CompoundAmineIC₅₀ (EBOV) µMIC₅₀ (MARV) µM
5 HHHPiperidine>50>50
6 HHH4-Methylpiperazine>50>50
7 HHHMorpholine>50>50
20 3,4-Cl₂HHMorpholine1.11.9
23 3-CF₃HHMorpholine1.22.5
32 3,5-(CF₃)₂HHMorpholine0.91.3
33 3-CF₃, 4-ClHHMorpholine0.91.1
35 3-Br, 5-CF₃HHMorpholine0.91.0

Similarly, a high-throughput screen of the NIH Molecular Library Small Molecule Repository (MLSMR), containing over 300,000 compounds, led to the identification of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov Starting from these initial hits, iterative medicinal chemistry efforts were used to generate a library and explore the SAR around the piperidine substituent and the amide functionality. This work led to the discovery of ML352, a potent and selective CHT inhibitor with a drug-like scaffold. nih.gov

Another approach involves solid-phase synthesis on a combinatorial "Bill-Board" array. In one study, students synthesized libraries of aromatic oligoamides, which are structurally similar to benzamides. walisongo.ac.id By choosing from a selection of different amines and substituted aromatic rings, a diverse set of molecules was created. walisongo.ac.id Analysis of the resulting library revealed that certain amines were more reliable and efficient reagents for the synthesis. walisongo.ac.id This type of combinatorial experiment allows for the generation of many previously unreported compounds for subsequent biological evaluation. walisongo.ac.id

Fragment-based combinatorial screening is another advanced technique used to discover inhibitors. For instance, it was employed to develop dual-target inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) for breast cancer therapy. nih.gov

These examples demonstrate that combinatorial chemistry is a cornerstone of modern medicinal chemistry, providing an efficient pathway to generate and optimize libraries of compounds like this compound for therapeutic applications. nih.govgoogle.com

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the organic structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR spectra (¹H and ¹³C) are fundamental for identifying the chemical environment of each proton and carbon atom in 4-(Morpholin-4-yl)benzamide. The chemical shift (δ), measured in parts per million (ppm), indicates the position of a nucleus in the spectrum relative to a standard reference. oregonstate.edu

Proton (¹H) NMR: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) protons of the morpholine (B109124) ring, and the amide protons. The aromatic region typically shows two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the morpholine ring appear as two triplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The protons next to the oxygen are generally found further downfield due to oxygen's higher electronegativity compared to nitrogen. ljmu.ac.uk The amide (-NH₂) protons often appear as a broad singlet, and their chemical shift can be highly dependent on factors like solvent and concentration. tau.ac.ilresearchgate.net

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. oregonstate.edu For this compound, this includes signals for the carbonyl carbon, four distinct carbons in the aromatic ring, and two distinct carbons in the morpholine ring. The carbonyl carbon is typically found significantly downfield (around 168-172 ppm). The morpholine carbons adjacent to the oxygen atom (C-3', C-5') appear at a lower field than those adjacent to the nitrogen (C-2', C-6'). ljmu.ac.uk

Below are the anticipated chemical shifts for this compound.

¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
H-2, H-6 (Aromatic) ~7.80 Doublet
H-3, H-5 (Aromatic) ~6.90 Doublet
H-2', H-6' (Morpholine) ~3.25 Triplet
H-3', H-5' (Morpholine) ~3.85 Triplet

¹³C NMR Spectral Data

Carbons Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl) ~169.0
C-1 (Aromatic) ~126.0
C-2, C-6 (Aromatic) ~129.0
C-3, C-5 (Aromatic) ~113.0
C-4 (Aromatic) ~153.0
C-2', C-6' (Morpholine) ~47.5

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle, confirming how individual atoms are connected. redalyc.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/H-3 and H-5/H-6) and between the neighboring methylene protons within the morpholine ring (H-2'/H-3' and H-5'/H-6'). mdpi.compreprints.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comhmdb.ca This technique allows for the unambiguous assignment of each carbon atom that bears hydrogen. For instance, the aromatic proton signal at ~7.80 ppm would correlate with the carbon signal at ~129.0 ppm, assigning these as C-2 and C-6. mdpi.compreprints.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. science.gov This is vital for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the morpholine protons at H-2' and H-6' to the aromatic carbon C-4, confirming the attachment point of the morpholine ring to the benzamide (B126) core. preprints.orgresearchgate.net

Correlations from the aromatic protons H-2 and H-6 to the carbonyl carbon (C=O), confirming their position relative to the amide group. redalyc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation, though for a relatively rigid molecule like this, its primary role would be to confirm assignments made by other techniques. science.gov

Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. researchgate.net For this compound (molecular formula C₁₁H₁₄N₂O₂), the expected exact mass is approximately 206.11 g/mol .

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ at m/z 207. researchgate.net High-resolution mass spectrometry (HR-MS) can confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for this compound would likely involve the cleavage of the amide and morpholine groups. Expected fragments include:

A fragment corresponding to the loss of the morpholine ring.

The benzoyl cation (m/z 105), formed by cleavage of the C-N bond of the amide. chemicalbook.com

The phenyl cation (m/z 77), resulting from the loss of the carbonyl group from the benzoyl cation. chemicalbook.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or other impurities, thereby ensuring its purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of synthesized compounds like this compound. doi.org A common method involves using a reverse-phase C18 column with a mobile phase consisting of a gradient mixture of solvents, such as acetonitrile (B52724) and water. google.com The compound's purity is determined by the percentage of the total area of all observed peaks that corresponds to the main peak. A purity of >95% is typically required for subsequent applications.

During the synthesis process, column chromatography using silica (B1680970) gel is often employed for the isolation and purification of the final product from the crude reaction mixture. mdpi.com The progress of the purification can be monitored by Thin-Layer Chromatography (TLC). researchgate.net

Biological Activity and Molecular Mechanisms of 4 Morpholin 4 Yl Benzamide

Enzyme Inhibition and Modulation

The benzamide (B126) and morpholine (B109124) moieties present in 4-(Morpholin-4-yl)benzamide are known to interact with a range of enzymes, suggesting a basis for its biological activities.

Histone Deacetylase (HDAC) Inhibition and Isoform Selectivity

Benzamide derivatives are a recognized class of histone deacetylase (HDAC) inhibitors, which are crucial regulators of gene expression. nih.gov

The primary mechanism by which benzamide-containing compounds inhibit HDACs involves the chelation of the zinc ion (Zn²⁺) located in the enzyme's catalytic site. This interaction is critical for the enzymatic activity of class I, II, and IV HDACs. The N-(2-aminophenyl)benzamide pharmacophore, in particular, is noted for its potent oral bioactivity and antitumor effects, underscoring the significance of the benzamide structure in HDAC inhibition. While specific studies on this compound are not extensively documented in publicly available literature, the presence of the benzamide core suggests a potential for this mode of action. The design of novel benzamide-based HDAC inhibitors often focuses on modifying the terminal benzene (B151609) rings and the length of the molecule to enhance potency and selectivity. nih.gov

Compound Class Mechanism of Action Relevant HDAC Classes
BenzamidesChelation of Zn²⁺ in the catalytic siteClass I, II, IV

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

There is substantial evidence that molecules containing a morpholine ring, a key feature of this compound, are potent inhibitors of DNA-dependent protein kinase (DNA-PK). nih.govnih.gov DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major route for repairing DNA double-strand breaks.

The morpholine ring is considered essential for the inhibitory activity of many DNA-PK inhibitors. nih.gov For instance, the compound 2-(morpholin-4-yl)-benzo[h]chromen-4-one (NU7026) has an IC50 of 230 nM for DNA-PK. nih.gov Another closely related compound, 2-hydroxy-4-morpholin-4-yl-benzaldehyde (B1609637) (IC60211), which shares the morpholin-4-yl-benzaldehyde substructure with the subject of this article, exhibits an IC50 of 400 nM for DNA-PK. nih.gov Furthermore, a series of 2-morpholin-4-yl substituted compounds have demonstrated high potency against DNA-PK, with some derivatives reaching IC50 values as low as 8 nM. nih.gov These findings strongly suggest that this compound is likely to exhibit inhibitory activity against DNA-PK.

Compound DNA-PK IC50
NU7026230 nM
IC60211400 nM
2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide8 nM

Inhibition of Menaquinol Cytochrome c Oxidoreductase (QcrB)

Recent research has identified a series of morpholinobenzamides as potent inhibitors of Menaquinol Cytochrome c Oxidoreductase (QcrB) in Mycobacterium tuberculosis. QcrB is a crucial component of the electron transport chain, making it an attractive target for antibacterial agents. While the morpholine group in this series was found to be metabolically labile, the benzamide core was a key feature for activity. Structure-activity relationship studies on these benzamides have provided insights into the structural requirements for QcrB inhibition, suggesting that this compound could potentially interact with this enzyme.

Modulation of Other Enzymes Relevant to Benzamide Scaffolds (e.g., Topoisomerase II as a general mechanism for DNA-targeting agents)

The benzamide scaffold is present in various compounds that have been investigated for their ability to inhibit Topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II inhibitors can be classified as either "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA breaks, or "catalytic inhibitors," which interfere with the enzyme's function without stabilizing the cleavage complex. nih.gov Several 4β-benzoylamino derivatives of 4'-O-demethylepipodophyllotoxin have been shown to be potent inhibitors of human DNA Topoisomerase II. nih.gov While direct evidence for this compound is not available, the presence of the benzamide moiety suggests a potential for interaction with Topoisomerase II.

Interactions with Nucleic Acids and Chromatin Dynamics

Beyond its potential interactions with neurotransmitter receptors, the this compound structure has been implicitly linked to processes involving nucleic acids and chromatin, primarily through its relationship with a class of enzymes known as poly (ADP-ribose) polymerases (PARPs).

DNA Intercalation Potential and Mechanisms

DNA intercalation is a mode of interaction where a molecule inserts itself between the base pairs of a DNA double helix. This action can lead to significant changes in DNA structure and function. While the planar aromatic ring of the benzamide portion of this compound could theoretically participate in such interactions, direct evidence of its DNA intercalation activity is not well-documented. Studies on other small molecules with similar structural features would be required to infer its potential in this regard.

G-quadruplex Binding and Stabilization

G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in the regulation of gene expression and are considered potential therapeutic targets. The stabilization of G-quadruplexes by small molecules can inhibit the activity of enzymes like telomerase, which is often overactive in cancer cells. While various aromatic compounds have been shown to bind and stabilize G-quadruplexes, specific studies detailing the interaction of this compound with these structures are lacking.

Influence on DNA Supercoiling

DNA supercoiling refers to the over- or under-winding of the DNA double helix, a critical process for DNA packaging and the regulation of gene expression. Molecules that intercalate into DNA can alter its supercoiling. Given the absence of direct evidence for DNA intercalation by this compound, its influence on DNA supercoiling remains a subject for future investigation.

Impact on Chromatin Structure and Epigenetic Marks

Some compounds containing a morpholinobenzamide scaffold have been identified as inhibitors of poly (ADP-ribose) polymerase (PARP). PARP enzymes play a crucial role in DNA repair and the regulation of chromatin structure. By inhibiting PARP, these compounds can lead to changes in chromatin accessibility and the modification of histone proteins, which are key epigenetic marks. The inhibition of PARP can prevent the recruitment of DNA repair machinery and can also influence the methylation and acetylation status of histones, thereby altering gene expression patterns. While this provides a potential mechanism through which this compound could impact chromatin dynamics, direct experimental evidence specifically linking this compound to PARP inhibition and subsequent epigenetic modifications is required for confirmation.

Effects on Cellular Processes and Pathways

Despite the interest in benzamide derivatives for their potential roles in various cellular mechanisms, research specifically focused on this compound remains limited. The following sections outline the current lack of available data for the specified biological activities.

Somatic Cell Reprogramming Enhancement

There is currently no scientific literature available that describes or evaluates the effect of this compound on the process of somatic cell reprogramming. While various small molecules are being explored to enhance the efficiency and fidelity of generating induced pluripotent stem cells (iPSCs), this specific compound has not been documented in this context.

DNA Repair Pathway Modulation

Investigations into how small molecules can modulate DNA repair pathways are a significant area of cancer research. However, there are no published studies that specifically examine the role of this compound in altering the functionality of any DNA repair mechanisms, such as base excision repair, nucleotide excision repair, homologous recombination, or non-homologous end joining.

Mechanisms of Action in Cellular Assays

Due to the absence of research on the aforementioned biological activities, there is no information available from cellular assays detailing the specific molecular mechanisms of action for this compound in these contexts.

Table 1: Summary of Research Findings for this compound

Biological Activity Research Findings
Somatic Cell Reprogramming Enhancement No data available
DNA Repair Pathway Modulation No data available
Sensitization to DNA Damaging Agents No data available

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of the Morpholine (B109124) Moiety on Biological Activity and Selectivity

The morpholine ring is a prevalent heterocyclic scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.govsemanticscholar.org Its inclusion is valued for conferring advantageous physicochemical, biological, and metabolic properties. nih.gov The morpholine moiety can enhance the potency of a molecule through interactions with a target protein and can also favorably alter pharmacokinetic properties. e3s-conferences.org

Alterations to this moiety have significant consequences for biological activity. Replacing the morpholine ring with other cyclic amines can modulate potency and selectivity. For example, substituting it with a less polar or more sterically hindered group can decrease binding affinity if the morpholine oxygen is involved in a key hydrogen bond with the target protein. Conversely, in some contexts, replacing it with a piperidine (B6355638) or pyrrolidine (B122466) ring might enhance hydrophobic interactions, leading to increased activity, depending on the specific nature of the binding pocket. The morpholine moiety is often considered a "privileged structure" because of its frequent appearance in potent and selective bioactive compounds across various therapeutic areas. nih.govsemanticscholar.org

Table 1: Impact of Morpholine Moiety Replacement on Biological Activity
Analog TypeModificationGeneral Impact on ActivityRationale
Analog AReplacement with PiperidineVariable; may increase or decrease potencyIncreases lipophilicity; removes potential H-bond acceptor (oxygen)
Analog BReplacement with Thiomorpholine (B91149)Potency often maintained or slightly reducedSulfur is larger and less electronegative than oxygen, altering electronic and steric profile
Analog CReplacement with N-methylpiperazineOften leads to altered selectivity and solubilityIntroduces a basic center, significantly changing pKa and potential for ionic interactions
Analog DRing-opened analog (e.g., N,N-diethylamino)Typically results in a significant loss of activityLoss of conformational constraint and specific interactions of the ring structure

Role of Benzamide (B126) Substituents in Target Affinity and Efficacy

The benzamide portion of the 4-(morpholin-4-yl)benzamide scaffold is crucial for its interaction with biological targets, and substitutions on this ring system can dramatically alter affinity and efficacy. e3s-conferences.org The amide group itself is a key feature, often acting as a hydrogen bond donor (N-H) and acceptor (C=O). The aromatic ring provides a platform for various substituents that can fine-tune the electronic and steric properties of the molecule.

For instance, introducing electron-withdrawing groups (e.g., chlorine, trifluoromethyl) at specific positions on the benzene (B151609) ring can modulate the acidity of the amide N-H, potentially strengthening its hydrogen bonding capability with a target protein. Conversely, electron-donating groups (e.g., methoxy, methyl) can increase electron density in the ring and influence stacking interactions.

The position of the substituent is also critical. In many kinase inhibitors, for example, a substituent at the meta position relative to the amide may extend into a specific sub-pocket of the ATP-binding site, thereby increasing both potency and selectivity. The size and lipophilicity of these substituents are equally important; bulky groups may cause steric clashes that prevent optimal binding, while highly lipophilic groups could improve affinity through hydrophobic interactions but might also negatively impact solubility. Structure-activity relationship studies on m-(4-morpholino-1,3,5-triazin-2-yl)benzamides have demonstrated that the benzamide fragment is valuable in drug design for antiproliferative agents. nih.gov

Table 2: Influence of Benzamide Substituents on Target Affinity (Exemplified by IC₅₀ Values)
CompoundSubstituent (R) on Benzamide RingPositionHypothetical IC₅₀ (nM)
Parent-H-500
Analog E-Clmeta150
Analog F-OCH₃meta320
Analog G-CH₃para450
Analog H-CF₃meta85

Stereochemical Influences on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of drugs. nih.gov For analogs of this compound that contain chiral centers, the different enantiomers or diastereomers can exhibit significantly different biological activities, metabolic profiles, and toxicities. nih.govnih.gov

Chirality can be introduced into the this compound scaffold by modifying either the morpholine or benzamide portions. For example, substitution on the morpholine ring (e.g., at the 2- or 3-position) creates a chiral center. Biological systems, being chiral themselves (composed of L-amino acids and D-sugars), can readily distinguish between enantiomers. nih.gov

One enantiomer may fit perfectly into a receptor's binding site, leading to a potent therapeutic effect, while the other enantiomer may bind with lower affinity or not at all. nih.gov In some cases, the less active enantiomer (the "distomer") is not merely inactive but may contribute to side effects or have a different pharmacological profile altogether. Therefore, evaluating the activity of individual stereoisomers is a critical step in drug development. For instance, if a methyl group is added to the morpholine ring, the (R)- and (S)-enantiomers could display vastly different potencies due to one being able to adopt a more favorable conformation for binding than the other.

Table 3: Comparison of Activity Between Stereoisomers of a Hypothetical Chiral Analog
Compound FormStereochemistryTarget Binding Affinity (Kᵢ, nM)Observed Efficacy
Racemic Mixture(R/S) 1:175Moderate
Enantiomer 1(R)-isomer (Eutomer)10High
Enantiomer 2(S)-isomer (Distomer)>1000Negligible

Identification of Key Pharmacophores and Active Motifs

A pharmacophore is the specific three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. mdpi.com For the this compound class of compounds, pharmacophore models are developed based on the structures of known active molecules to identify the crucial motifs required for target binding. nih.gov

Computational and experimental studies help to define these key features. For many inhibitors based on this scaffold, the pharmacophore typically includes:

A Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring.

A Hydrogen Bond Donor: The N-H group of the benzamide moiety.

A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the benzamide.

An Aromatic/Hydrophobic Region: The central benzene ring, which often engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding site.

A Hydrophobic/Substituent Region: The area around the morpholine ring and any substituents on the benzamide ring, which can be tailored to fit into specific hydrophobic pockets of the target protein.

These features must be spatially arranged in a precise geometry to ensure optimal interaction with the target. For example, in some poly(ADP-ribose) polymerase (PARP) inhibitors, the benzamide portion mimics the nicotinamide (B372718) moiety of the NAD+ cofactor, with the amide group forming critical hydrogen bonds in the active site. nih.gov The morpholine ring then often serves to occupy an adjacent solvent-exposed region, improving solubility and other drug-like properties.

Design Principles for Optimized Analogues Based on SAR Data

The structure-activity relationship (SAR) data gathered from studying various analogs provide a rational basis for designing optimized compounds with improved potency, selectivity, and pharmacokinetic profiles. semanticscholar.orgresearchgate.net

Key design principles for optimizing analogs of this compound include:

Bioisosteric Replacement: The morpholine ring can be replaced by other cyclic amines (bioisosteres) like thiomorpholine or piperazine (B1678402) to fine-tune solubility, pKa, and metabolic stability while aiming to maintain or improve target engagement.

Structure-Based Design: If the 3D structure of the target protein is known, substituents can be rationally added to the benzamide ring to exploit specific interactions within the binding pocket. For example, adding a group that can form a hydrogen bond with a nearby residue can significantly enhance affinity.

Scaffold Hopping: The central phenyl ring can be replaced with other aromatic systems, such as pyridine (B92270) or pyrimidine, to alter the electronic properties and vector of the substituents, potentially leading to novel interactions and improved selectivity.

Conformational Constraint: Introducing rigidity into the molecule, for instance by creating bridged morpholine analogs, can lock the molecule into its bioactive conformation. e3s-conferences.org This pre-organization can reduce the entropic penalty of binding, thereby increasing affinity.

Optimizing Physicochemical Properties: SAR data is used not only to improve potency (a Structure-Activity Relationship) but also to enhance drug-like properties (a Structure-Property Relationship). This involves modifying the structure to achieve a balance of solubility, lipophilicity (logP), and metabolic stability, which are crucial for developing a successful drug candidate. nih.gov

Table 4: Compound Names Mentioned in the Article
Compound Name
This compound
Piperidine
Pyrrolidine
Thiomorpholine
N-methylpiperazine
Pyridine
Pyrimidine

Computational Chemistry and Molecular Modeling Approaches

Ligand-Protein Docking Simulations for Elucidating Target Interactions

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. mdpi.com This technique is crucial for understanding the binding mode of 4-(Morpholin-4-yl)benzamide derivatives and elucidating the key atomic-level interactions that drive their biological activity. mdpi.comnih.gov

Molecular docking studies on various benzamide (B126) derivatives have successfully identified critical interactions within the active sites of their target proteins. mdpi.comnih.gov For instance, in studies of related benzamide compounds, docking simulations have revealed the importance of hydrogen bonds and hydrophobic interactions for stable binding. nih.gov For m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides, a series of derivatives containing the core this compound structure, molecular docking simulations were instrumental in evaluating their antiproliferative activity. nih.gov These simulations help to rationalize the structure-activity relationship (SAR) by correlating the binding conformations and interactions with the observed biological efficacy. nih.gov

The process involves placing the ligand into the binding site of the target protein and calculating a docking score, which estimates the binding affinity. mdpi.com Analysis of the resulting complex highlights specific amino acid residues that form hydrogen bonds, hydrophobic contacts, or other interactions with the ligand. nih.gov

Derivative ClassProtein Target (Example)Key Interactions ObservedSignificance of Findings
m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamidesPI3K/Akt/mTOR pathway kinasesHydrogen bonds with backbone residues, hydrophobic interactions within the active site.Identified key binding features necessary for antiproliferative activity and guided the design of more potent inhibitors. nih.gov
N-ethyl-4-(pyridin-4-yl)benzamide derivativesROCK1Formation of H-bonds in the binding pocket, interactions with hydrophobic residues.Elucidated the binding mode and critical interactions responsible for the inhibition of ROCK1, a target for cardiovascular disease. nih.gov
Bicyclo((aryl)methyl)benzamidesDopamine Transporter (DAT)Interactions with key amino acids such as Tyr124, Phe43, Phe325, and Val120.Predicted the binding affinity and orientation of GlyT1 inhibitors, providing a structural basis for their activity in schizophrenia models. mdpi.com

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and any conformational changes over time. nih.gov MD simulations are performed on the docked protein-ligand complexes to assess how the interactions evolve in a simulated physiological environment. nih.gov

This technique has been applied to derivatives of this compound to confirm the stability of the binding pose predicted by docking. nih.govresearchgate.net For example, MD simulations on N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors complexed with the ROCK1 protein were conducted for 50 nanoseconds to ensure the stability of the predicted interactions. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD plot over the simulation time indicates that the ligand remains securely bound in the active site. nih.gov Similarly, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein-ligand complex are flexible or rigid. ajgreenchem.com

Simulation ParameterDescriptionInsight Gained for Benzamide Derivatives
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions between the simulated structure and a reference structure over time.Stable RMSD values for docked benzamide derivatives indicate the formation of a stable protein-ligand complex. nih.gov
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual amino acid residues around their average positions.Reveals the flexibility of different regions of the target protein upon ligand binding, highlighting key residues involved in the interaction. ajgreenchem.com
Hydrogen Bond AnalysisTracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation.Confirms the persistence of critical hydrogen bonds identified in docking studies, underscoring their importance for binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govresearchgate.net

These models are built using a training set of molecules with known activities to predict the efficacy of newly designed, untested compounds. researchgate.net For instance, a 3D-QSAR study on m-(4-Morpholinoquinazolin-2-yl) benzamide derivatives generated robust CoMFA and CoMSIA models that showed a strong correlation between the experimental and predicted activities. researchgate.net The models are validated statistically using parameters like the leave-one-out cross-validation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.gov

The graphical output from these models (contour maps) provides a visual guide for drug design, indicating where modifications to the molecular structure (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) are likely to enhance or diminish activity. nih.gov This predictive power significantly reduces the number of compounds that need to be synthesized and tested, streamlining the drug discovery process. researchgate.net

QSAR StudyCompound SeriesModel TypeKey Statistical ParametersOutcome
Designing of potent ROCK1 inhibitors nih.govN-ethyl-4-(pyridin-4-yl)benzamide based compoundsCoMFA & CoMSIACoMFA (q² = 0.69, r² = 0.98), CoMSIA (q² = 0.72, r² = 0.98)Generated predictive models and contour maps that guided the design of novel inhibitors with improved activity. nih.gov
Anti-Cancer Agents Design researchgate.netm-(4-Morpholinoquinazolin-2-yl) Benzamide DerivativesCoMFA & CoMSIACoMFA (q² = 0.61, r² = 1.00), CoMSIA (q² = 0.59, r² = 1.00)The models demonstrated good predictive ability (r²pred of 0.97 and 0.91), aiding in the design of new quinazolin molecules. researchgate.net
Antiproliferative Agents for Glioblastoma nih.gov4-phenylquinazoline-2-carboxamidesFragment-based QSARq² = 0.6788, r² = 0.8259, pred_r² = 0.8237Developed a robust model for predicting the activity of TSPO ligands, providing a basis for designing novel anti-glioblastoma drugs. nih.gov

Virtual Screening for Novel Analogues and Scaffolds

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with a lead compound like this compound, a pharmacophore model can be developed. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

This pharmacophore model is then used as a 3D query to screen large compound databases, such as the ZINC database, which contains millions of commercially available compounds. nih.gov Hits from the virtual screen, which are compounds that match the pharmacophore model, are then subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize candidates for synthesis and biological testing. nih.govresearchgate.net This workflow efficiently filters vast chemical spaces to discover novel analogues or entirely new scaffolds that retain the desired biological activity, accelerating the identification of promising new drug candidates. nih.govresearchgate.net

StepDescriptionPurpose
1. Template SelectionChoose a known active compound (e.g., a highly potent this compound analogue) as a template.To define the structural basis for the pharmacophore model. nih.gov
2. Pharmacophore Model GenerationIdentify key chemical features (hydrophobic, aromatic, H-bond donor/acceptor) and their spatial arrangement.To create a 3D electronic and steric "fingerprint" necessary for biological activity. nih.gov
3. Database ScreeningUse the pharmacophore model to search large compound libraries (e.g., ZINC, Ambinter).To identify molecules from the library that match the key features of the pharmacophore. nih.gov
4. Hit Filtering and DockingFilter the initial hits based on drug-like properties (e.g., Lipinski's rule of five) and perform molecular docking on the remaining candidates.To prioritize compounds with the highest predicted binding affinity and favorable pharmacokinetic profiles. researchgate.netmdpi.com
5. Candidate SelectionSelect a small number of the top-scoring compounds for chemical synthesis and experimental validation.To experimentally confirm the computational predictions and identify new lead compounds. researchgate.net

In Silico Analysis of Biological Pathways and Molecular Targets

Beyond single-protein interactions, computational methods can be used to predict the broader biological impact of a compound by analyzing its potential effects on molecular pathways. nih.gov For derivatives of this compound, in silico analysis can help identify their molecular targets and the signaling cascades they modulate.

For example, for a series of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide derivatives, experimental results suggested that a lead compound, T11, can block the PI3K/Akt/mTOR pathway. nih.gov Computational approaches can complement such findings by docking the compound against various kinases within this pathway to predict specific targets. Furthermore, techniques in systems biology allow for the construction of biochemical networks to understand how inhibiting a specific target might affect the entire pathway. nih.gov

Computational MethodApplication to Benzamide DerivativesInformation Gained
Target Fishing / Reverse DockingDocking this compound against a panel of known protein structures (e.g., kinases, receptors).Prediction of potential primary targets and off-targets, helping to explain the compound's polypharmacology.
Pathway AnalysisMapping predicted protein targets onto known biological pathways (e.g., KEGG, Reactome).Identification of signaling or metabolic pathways likely to be modulated by the compound, such as the PI3K/Akt/mTOR pathway. nih.gov
Protein-Protein Interaction (PPI) Network AnalysisAnalyzing the interaction network of predicted targets to find key protein hubs.Understanding the broader cellular impact of target inhibition and identifying other potentially important targets within the network. nih.gov

In Vitro Methodologies in Biological Research of 4 Morpholin 4 Yl Benzamide

Cell-Based Assays for Functional Activity

Cell-based assays are fundamental in determining the functional consequences of treating cells with a compound. These assays measure a range of cellular responses, from viability and proliferation to specific pathway modulation.

One common approach is the MTT assay, which assesses cell viability and proliferation. For instance, a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides were evaluated for their antiproliferative activities against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines using this method. nih.gov Compounds that exhibit potent antiproliferative effects are then selected for more detailed investigation into their mechanism of action. nih.gov For example, further studies on promising compounds from this series included determining their IC50 values against a broader panel of cancer cell lines, such as HeLa (cervical cancer), U-87 MG (glioblastoma), and A549 (lung cancer). nih.gov

Gene expression studies also fall under the umbrella of cell-based assays. These can reveal how a compound alters the transcriptional landscape of a cell. For example, treatment of cancer cells with a benzamide (B126) derivative can lead to changes in the expression of key genes involved in cell cycle regulation or apoptosis. Hoechst staining assays can then be used to visualize morphological changes associated with apoptosis, such as nuclear condensation, in cells treated with the compound. nih.gov

Table 1: Antiproliferative Activity of selected m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide derivatives

CompoundCell LineActivity at 10µM (% inhibition)IC50 (µM)
T6HCT-116PotentData not specified
T10HCT-116PotentData not specified
T11HCT-116PotentDetermined
T11MCF-7PotentDetermined
T11HeLaNot specifiedDetermined
T11U-87 MGNot specifiedDetermined
T11A549Not specifiedDetermined
T12MCF-7PotentData not specified
T19MCF-7PotentData not specified

Data synthesized from research on m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide derivatives. nih.gov

Enzymatic Assays for Specific Target Inhibition

Enzymatic assays are critical for identifying the direct molecular targets of a compound and quantifying its inhibitory potency. These assays measure the activity of a purified enzyme in the presence and absence of the test compound.

A significant area of research for benzamide derivatives has been the inhibition of histone deacetylases (HDACs). nih.gov Fluorometric assay kits are commercially available to measure the activity of Class I and II HDACs. caymanchem.com These assays typically use an acetylated peptide substrate linked to a fluorescent reporter. When the HDAC enzyme deacetylates the substrate, a developer solution cleaves the deacetylated substrate, releasing the fluorophore, which can then be quantified. caymanchem.com Novel benzamide compounds, such as those containing an N-(2-aminophenyl)-benzamide group, have been identified as potent inhibitors of HDAC1 and HDAC2 at nanomolar concentrations. nih.gov

Another example is the investigation of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). nih.gov The inhibitory activity of these compounds was evaluated, leading to the identification of a potent STAT6 inhibitor with an IC50 of 0.70 nM. nih.gov Similarly, an ELISA-based MEK phosphorylation assay was used to identify N-(thiophen-2-yl) benzamide derivatives as inhibitors of the BRAFV600E kinase. nih.gov

Table 2: Examples of Enzymatic Assays for Benzamide Derivatives

Compound ClassEnzyme TargetAssay TypeExample Finding
N-(2-Aminophenyl)-benzamidesHDAC1, HDAC2Fluorometric enzymatic assayInhibition at nanomolar concentrations. nih.gov
4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamidesSTAT6Enzymatic activity assayIC50 of 0.70 nM for the lead compound. nih.gov
N-(thiophen-2-yl) benzamidesBRAFV600E kinaseELISA-based phosphorylation assayIdentified potent inhibitors with submicromolar IC50 values. nih.gov

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays use a radiolabeled ligand (a molecule that binds to the receptor) to quantify the binding of a test compound to the receptor of interest.

This methodology has been applied to benzamide derivatives targeting sigma receptors. For example, the synthesis and pharmacological characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide involved competition binding studies in MCF-7 breast cancer cells. nih.gov In these experiments, the ability of the non-radiolabeled compound to displace the radiolabeled ligand from the sigma receptors is measured. The results demonstrated high-affinity binding, and Scatchard analysis was used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov

Similarly, [18F] labeled benzamides have been developed as high-affinity sigma receptor ligands for potential use in Positron Emission Tomography (PET) imaging. nih.gov The affinity of these compounds for sigma-1 and sigma-2 receptors was determined using radioligand binding assays, revealing high sigma-1 affinities with Ki values in the sub-nanomolar range. nih.gov

Table 3: Receptor Affinity Data for Benzamide Derivatives from Radioligand Binding Assays

CompoundReceptor TargetCell LineAffinity Constant (Ki or Kd)
[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamideSigma receptorsMCF-7Ki = 4.6 nM (vs. haloperidol), Kd = 26 nM. nih.gov
2-18F-4-iodobenzamideSigma-1 receptorNot specifiedKi = 0.38 nM. nih.gov
4-Fluoro-substituted benzamidesSigma-2 receptorNot specifiedKi = 3.77-4.02 nM. nih.gov

Nucleic Acid-Based Assays

Nucleic acid-based assays are employed to investigate the interaction of compounds with DNA and RNA. These can include assays to measure the stabilization of non-canonical DNA structures or the inhibition of enzymes that act on nucleic acids.

G-quadruplexes (G4s) are secondary structures found in nucleic acids that have emerged as therapeutic targets. nih.gov Fluorescence Resonance Energy Transfer (FRET) melting assays can be used to evaluate the ability of a compound to stabilize G4-DNA. mdpi.com In this assay, a G4-forming oligonucleotide is labeled with a fluorescent donor and a quencher. Stabilization of the G4 structure by a ligand results in an increased melting temperature, which can be detected by a change in fluorescence. mdpi.com Another technique is the polymerase chain reaction (PCR)-stop assay, which assesses a ligand's ability to stabilize a G4 structure and block the progression of DNA polymerase. mdpi.com

DNA unwinding assays are used to measure the activity of DNA helicases, enzymes that unwind the DNA double helix. nih.gov These assays can be adapted to screen for helicase inhibitors. One method is based on the displacement of fluorescent dyes from double-stranded DNA upon unwinding. nih.gov The fluorescence of these dyes is enhanced when bound to duplex DNA, and their displacement leads to a decrease in fluorescence, providing a continuous, kinetic readout of helicase activity. nih.gov

High-Throughput Screening (HTS) Platforms for Compound Identification

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. mdpi.com HTS platforms often utilize miniaturized versions of the assays described above, performed in 96-, 384-, or 1536-well plates.

Cell-based HTS assays have been developed to identify HDAC inhibitors. nih.gov For example, a bioluminogenic HDAC activity assay can be adapted to a cell-based format to measure endogenous HDAC class I/II activity in various human cell lines. nih.gov This allows for the screening of large chemical libraries, such as the NCATS Pharmaceutical Collection, to identify novel HDAC inhibitors. nih.gov Similarly, HTS can be employed to discover natural product inhibitors of enzymes like fatty acid amide hydrolase using enzyme-activated fluorescent probes. nih.gov

Transcriptomic and Proteomic Profiling in Response to Compound Treatment

Transcriptomic and proteomic profiling provide a global view of the changes in gene expression (at the mRNA level) and protein expression, respectively, in response to treatment with a compound. These "omics" approaches can reveal the broader cellular pathways and networks affected by the compound.

For instance, transcriptomic analysis using RNA sequencing (RNA-seq) can be performed on cells treated with a compound to identify differentially expressed genes. nih.gov This was demonstrated in a study on the effects of the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) on lung epithelial cells exposed to lipopolysaccharide (LPS). nih.gov RNA-seq revealed that SAHA abrogated the LPS-induced expression of numerous proinflammatory cytokine genes. nih.gov

While specific proteomic studies on 4-(morpholin-4-yl)benzamide were not identified in the provided context, proteomics would be a logical next step to understand the downstream effects of transcriptomic changes. Techniques such as mass spectrometry-based proteomics could identify changes in protein abundance and post-translational modifications, providing a more complete picture of the compound's mechanism of action. Western blot analysis can then be used to validate the changes in specific proteins of interest identified from omics studies. For example, a Western blot assay was used to show that a specific m-(4-morpholino-1,3,5-triazin-2-yl)benzamide derivative can block the PI3K/Akt/mTOR pathway. nih.gov

Applications of 4 Morpholin 4 Yl Benzamide As a Chemical Biology Tool

Probing Biological Pathways and Molecular Mechanisms

Derivatives of 4-(morpholin-4-yl)benzamide serve as potent probes for dissecting critical signaling pathways implicated in cell growth, proliferation, and survival. These compounds have been particularly useful in elucidating the intricacies of the PI3K/Akt/mTOR pathway and the molecular machinery of apoptosis.

One area of significant insight has been the role of this compound derivatives in modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a central regulator of cellular processes and is often dysregulated in various diseases, including cancer. mdpi.com Specific derivatives, such as m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides, have been synthesized and evaluated for their biological activity. nih.gov

A notable example is the compound designated as T11, a derivative from this series. Research has demonstrated that T11 can effectively block the PI3K/Akt/mTOR pathway. nih.gov This inhibitory action disrupts the downstream signaling events that promote cell growth and survival. Further investigation into the molecular mechanism revealed that treatment with T11 leads to morphological changes in HCT-116 colon cancer cells and induces apoptosis, or programmed cell death. nih.gov

The apoptotic process induced by N-substituted benzamides, a class to which this compound belongs, has been shown to proceed via the mitochondrial pathway. nih.govnih.gov This involves the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov The released cytochrome c then participates in the formation of the apoptosome, which leads to the activation of caspase-9, an initiator caspase that triggers a cascade of effector caspases, ultimately leading to the dismantling of the cell. nih.govnih.gov The ability of these compounds to engage specific molecular targets within these critical pathways makes them invaluable tools for researchers studying cellular signaling and apoptosis.

Table 1: Investigated Biological Pathways and Mechanisms

Compound Class Pathway/Mechanism Investigated Key Findings Reference
m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides PI3K/Akt/mTOR Pathway Compound T11 blocks the pathway, leading to inhibition of cell proliferation. nih.gov
m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides Apoptosis Compound T11 induces morphological changes and apoptosis in HCT-116 cells. nih.gov
N-substituted benzamides Apoptosis Induction of apoptosis occurs through cytochrome c release and caspase-9 activation. nih.govnih.gov

Development of Predictive Biomarkers for Cellular Responses

The development of effective therapeutic agents is often accompanied by the need for biomarkers that can predict a patient's response to treatment. While direct studies on this compound for biomarker development are not extensively documented, the principles derived from studies of related compounds suggest a potential role in this area. For any effective therapeutic agent, there is an opportunity to develop biomarkers to identify patient populations most likely to benefit. nih.gov

In the context of epigenetic therapies, for instance, it has been observed that changes in gene expression patterns can correlate more closely with treatment response than global changes in DNA methylation. nih.gov This suggests that should this compound or its derivatives prove effective in a particular disease context, a logical next step would be to investigate changes in gene and protein expression profiles in responsive versus non-responsive cells. Such studies could lead to the identification of predictive biomarkers.

These biomarkers could take various forms, including specific gene expression signatures, protein phosphorylation levels, or the methylation status of particular gene promoters. The identification of such markers would be a critical step toward personalizing therapy and improving clinical outcomes.

Use in Investigating Epigenetic Regulation

The morpholine (B109124) moiety, a key feature of this compound, has been incorporated into molecules designed to probe epigenetic mechanisms. Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. nih.gov

A significant example is the use of a morpholino anthracycline derivative to study drug resistance in leukemia cell lines. nih.gov In this research, a human myelogenous leukemia cell line resistant to the morpholino anthracycline derivative MX2 was found to exhibit global hypermethylation of its DNA. nih.gov This study highlights how morpholino-containing compounds can be used to investigate the role of epigenetic alterations, specifically DNA methylation, in the development of drug resistance. nih.gov

By using such chemical tools, researchers can explore the complex interplay between epigenetic modifications and cellular phenotypes. The findings from the study on the morpholino anthracycline derivative suggest that resistance to this class of compounds may be linked to widespread changes in the epigenetic landscape of the cancer cells. nih.gov This provides a foundation for further investigation into how compounds with a this compound scaffold might be utilized to study or even modulate epigenetic states in various biological contexts.

Contribution to Lead Compound Discovery and Optimization in Medicinal Chemistry

The this compound scaffold is a valuable starting point in the discovery and optimization of lead compounds in medicinal chemistry. up.ac.za A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure/activity relationships that require modification to achieve better drug-like properties.

The benzamide (B126) functional group is a common feature in many biologically active molecules and serves as a versatile anchor for chemical modifications. Derivatives of this compound have been synthesized and evaluated for a wide range of biological activities. For example, the synthesis of 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives has been reported as a strategy to explore new chemical space for potential antimicrobial agents. researchgate.net

Furthermore, the morpholine ring itself is often incorporated into drug candidates to improve their pharmacokinetic properties. nih.gov In the design of novel inhibitors, the this compound structure can be systematically modified to improve potency, selectivity, and metabolic stability. An example of this is the development of 2,4-dianilinopyrimidine derivatives that incorporate a 4-(morpholinomethyl)phenyl group, which is structurally related to this compound. nih.gov In this study, compound 8a was identified as a potent lead compound against Focal Adhesion Kinase (FAK), a target in cancer therapy. nih.gov The optimization of benzamide derivatives has also led to the identification of potent tubulin inhibitors, demonstrating the broad applicability of this chemical class in drug discovery. nih.gov

The process of lead optimization involves iterative cycles of design, synthesis, and biological testing to refine the properties of a lead compound. The structure-activity relationship (SAR) studies of these derivatives provide valuable information for medicinal chemists to design more effective and safer drug candidates.

Table 2: Examples of Lead Compound Discovery and Optimization

Compound Series Target/Application Key Outcome Reference
2,4-Dianilinopyrimidines with 4-(morpholinomethyl)phenyl FAK Inhibitors (Anticancer) Identification of lead compound 8a with potent anti-FAK activity. nih.gov
4-(Morpholin-4-yl) benzohydrazides Antimicrobial Agents Synthesis of new derivatives for biological evaluation. researchgate.net
Benzamide Derivatives Tubulin Inhibitors Optimization led to potent and orally active tubulin inhibitors. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Morpholine-Containing Scaffolds

The morpholine (B109124) ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a wide array of biologically active compounds. tandfonline.comresearchgate.net Its derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects, by engaging with a diverse set of biological targets. researchgate.net While research on 4-(morpholin-4-yl)benzamide has been focused, the inherent versatility of its core structure suggests a potential for interacting with numerous other cellular components that remain unexplored.

Future investigations will likely involve systematically screening this compound and its analogues against large panels of biological targets to uncover novel mechanisms and therapeutic indications. The morpholine motif has been successfully incorporated into molecules targeting various protein classes, indicating a rich field for discovery. acs.orgnih.gov

Table 1: Examples of Biological Target Classes for Morpholine-Containing Compounds

Target Class Specific Examples Potential Therapeutic Area Reference
Kinases PI3K, LRRK2 Cancer, Parkinson's Disease nih.govnih.gov
Neuroreceptors Cannabinoid Receptors (CB1, CB2), Dopamine Receptors, Serotonin Receptors Pain Management, Mood Disorders, Parkinson's Disease acs.orgnih.gov
Enzymes Cholinesterases, Monoamine Oxidases, Secretases Alzheimer's Disease, Parkinson's Disease tandfonline.com

| Other Proteins | Focal Adhesion Kinase (FAK) | Cancer | nih.gov |

High-throughput screening (HTS) and fragment-based screening are powerful methodologies to identify new interactions. Furthermore, chemoproteomics approaches, which use chemical probes to map the direct interactions of a small molecule within the entire proteome, could reveal unexpected "off-targets" that might be repurposed for new therapeutic uses.

Advanced Synthetic Strategies for Complex and Diverse Analogues

To fully probe the structure-activity relationship (SAR) and optimize the therapeutic potential of the this compound scaffold, the creation of diverse and structurally complex analogues is essential. While traditional synthetic routes have been established, modern organic synthesis offers more sophisticated tools to expand the accessible chemical space. researchgate.netmdpi.comsemanticscholar.org

Future synthetic endeavors will likely move beyond simple substitutions to incorporate more advanced chemical architectures. Key strategies will include:

Diversity-Oriented Synthesis (DOS): This approach aims to generate a library of compounds with a high degree of structural diversity, starting from a common intermediate. This allows for the exploration of a wider range of molecular shapes and functionalities, increasing the probability of discovering novel biological activities.

Late-Stage Functionalization (LSF): LSF techniques enable the modification of complex molecules, like this compound, in the final steps of a synthetic sequence. This is highly efficient for rapidly creating a series of analogues with targeted modifications, which is crucial for optimizing lead compounds.

Asymmetric Synthesis: For analogues that contain chiral centers, stereoselective synthesis will be critical. The three-dimensional arrangement of atoms can have a profound impact on biological activity, and controlling stereochemistry is paramount for developing selective and potent therapeutic agents.

These advanced methods will facilitate the generation of next-generation analogues with improved potency, selectivity, metabolic stability, and pharmacokinetic profiles.

Integration of Multi-Omics Data in Mechanism Elucidation and Pathway Mapping

Understanding the precise mechanism of action (MoA) of a compound is a central challenge in drug discovery. researchgate.netbroadinstitute.org The advent of "multi-omics" technologies provides a powerful, unbiased approach to map the global cellular response to a small molecule perturbation. nashbio.com By integrating data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles), researchers can construct a comprehensive picture of the biological pathways affected by this compound. researchgate.netscispace.com

This holistic approach can:

Identify the primary target and downstream effectors: By observing which genes are transcribed, which proteins are expressed, and which metabolic pathways are altered after treatment, the full cascade of events initiated by the compound can be mapped. astrazeneca.com

Uncover unexpected MoAs: A compound selected for its effect on one target may have significant, previously unknown effects on other pathways. researchgate.net Multi-omics can reveal these polypharmacological effects, which could be beneficial or contribute to toxicity.

Discover biomarkers: The unique molecular signature (e.g., a specific pattern of gene expression or metabolite changes) induced by the compound could be used as a biomarker to identify patient populations most likely to respond to treatment. frontiersin.org

Machine learning and artificial intelligence are becoming essential for interpreting these large, complex datasets, helping to identify patterns and generate new hypotheses about a compound's MoA. researchgate.netastrazeneca.com

Application in Systems Biology Approaches to Understand Network Perturbations

Biological processes are not governed by single molecules in isolation but by complex, interconnected networks of genes, proteins, and metabolites. frontiersin.orgnih.gov Systems biology uses computational and mathematical models to understand how these networks function as a whole and how they are perturbed by external factors like drugs. nih.govdrugtargetreview.com

Applying a systems biology lens to this compound research will allow scientists to:

Model drug action: By integrating multi-omics data into network models, researchers can simulate the ripple effects of the compound binding to its target(s). This can predict how the perturbation of one node in the network will affect the behavior of the entire system. nih.govnih.gov

Predict off-target effects and toxicity: Systems pharmacology models can help predict potential adverse reactions by identifying unintended interactions within the complex biological network. nih.govresearchgate.net

Identify combination therapies: By understanding how this compound perturbs a disease-related network, systems biology can help identify other nodes in the network that could be targeted simultaneously with other drugs to achieve a synergistic therapeutic effect. frontiersin.orgnih.gov

This in silico modeling, combined with experimental validation, provides a powerful platform for understanding the systems-level impact of a compound, moving beyond a one-drug, one-target paradigm to a more holistic and predictive understanding of its therapeutic potential. drugtargetreview.com

Q & A

Q. What are the common synthetic routes for preparing 4-(Morpholin-4-yl)benzamide?

The synthesis of this compound typically involves coupling morpholine with a benzaldehyde derivative. For example, 4-bromobenzaldehyde can react with morpholine via nucleophilic aromatic substitution under reflux conditions in a polar aprotic solvent (e.g., DMF) to yield 4-morpholin-4-yl-benzaldehyde. Subsequent oxidation and amidation steps are employed to form the benzamide moiety. Reaction optimization often includes temperature control (70–100°C) and the use of catalysts like palladium for cross-coupling reactions .

Q. How is the structure of this compound characterized using spectroscopic methods?

Structural confirmation relies on a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., morpholine’s N-CH2_2 signals at δ 2.5–3.5 ppm) and carbonyl carbons (δ ~165–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 235.12).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data in this compound derivatives?

Contradictions in activity data may arise from off-target effects, assay variability, or structural isomerism. Methodological approaches include:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., PARP-1 inhibition vs. kinase profiling) to confirm target specificity .
  • Crystallographic Analysis : Resolve structural ambiguities (e.g., tautomerism or rotamer configurations) using X-ray diffraction data refined with SHELX .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain discrepancies in inhibitory potency .

Q. How can X-ray crystallography and SHELX software determine the crystal structure of this compound derivatives?

Crystallographic analysis involves:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data from single crystals grown via vapor diffusion.
  • Structure Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. For example, the crystal packing of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide (P21_1/c space group, β = 99.056°) revealed hydrogen-bonding networks critical for stability .
  • Validation : Check for disorder (e.g., omitted H atoms in minor conformers) using Coot and PLATON .

Q. What in vitro assays evaluate the kinase inhibitory activity of this compound derivatives?

Kinase inhibition is assessed via:

  • ATP-Competitive Assays : Measure IC50_{50} values using recombinant JAK1/JAK2 kinases and ADP-Glo™ detection (e.g., CYT387, a JAK inhibitor derived from benzamide scaffolds, shows IC50_{50} = 11–18 nM) .
  • Cellular Proliferation Assays : Use myelofibrosis cell lines (e.g., SET-2) with Alamar Blue to quantify growth inhibition.
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How are structure-activity relationship (SAR) studies designed for this compound-based PARP inhibitors?

SAR strategies include:

  • Scaffold Modification : Introduce substituents (e.g., quinolin-8-yl or pyrrolo[2,3-d]pyrimidine) to enhance binding to PARP-1’s NAD+^+ pocket .
  • Bioisosteric Replacement : Replace morpholine with piperazine or thiomorpholine to improve metabolic stability.
  • Pharmacokinetic Profiling : Assess logP (via shake-flask method) and microsomal stability (human liver microsomes) to optimize bioavailability .

Q. What analytical techniques validate the purity of this compound derivatives in multi-step syntheses?

Purity validation employs:

  • HPLC-MS : Dual detection (UV and MS) to track intermediates and byproducts.
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Melting Point Consistency : Compare experimental values (e.g., 96–98°C for intermediates) with literature data .

Methodological Notes

  • Synthesis Optimization : Use continuous flow reactors for hazardous steps (e.g., handling 4-(trifluoromethyl)benzoyl chloride) to improve safety and yield .
  • Data Reproducibility : Cross-validate biological assays with orthogonal methods (e.g., Western blotting for target engagement alongside enzymatic assays) .
  • Software Tools : Utilize SciFinder or Reaxys for precedent analysis and ChemDraw for naming novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.